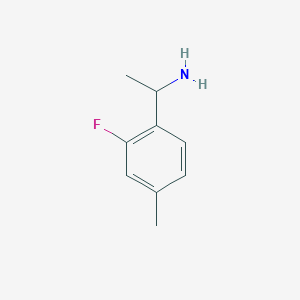

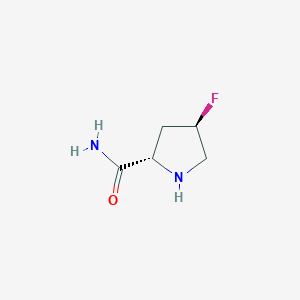

1-(2-Fluoro-4-methyl-phenyl)-ethylamine

Übersicht

Beschreibung

The compound “2-Fluoro-4-methylphenylboronic acid” has a molecular formula of CHBFO and an average mass of 153.947 Da . Another related compound is “(2-FLUORO-4-METHYL-PHENYL)-HYDRAZINE” with a CAS number of 5596-75-8 .

Physical And Chemical Properties Analysis

The physical and chemical properties of “2-fluoro-4-methyl-aniline” are provided in one of the resources . It has a density of 1.1±0.1 g/cm3, a boiling point of 196.5±0.0 °C at 760 mmHg, and a melting point of 3 °C .

Wissenschaftliche Forschungsanwendungen

Analytical Characterizations and Syntheses

Research has been conducted on substances based on the 1,2-diarylethylamine template, including 1-(2-Fluoro-4-methyl-phenyl)-ethylamine, for various potential clinical applications. A study by Dybek et al. (2019) focused on the synthesis and analytical characterization of a related compound, fluorolintane, and its isomers. This research includes detailed analyses using mass spectrometry, chromatography, and spectroscopy methods, highlighting the complexities in differentiating between isomers of such compounds (Dybek et al., 2019).

Dopamine Receptor Affinities

The compound's relevance in neurochemistry is evident in a study by Claudi et al. (1990), where derivatives of 1-(2-Fluoro-4-methyl-phenyl)-ethylamine were synthesized and evaluated for their binding affinities to dopamine receptors. This research indicates the potential significance of this compound in understanding and potentially manipulating dopamine-related neural processes (Claudi et al., 1990).

Asymmetric Synthesis

The enantioselective synthesis of compounds like 1-(2-Fluoro-4-methyl-phenyl)-ethylamine is another area of focus. Bringmann and Geisler (1990) described a method for the asymmetric synthesis of the compound, emphasizing the importance of stereochemistry in the pharmacological properties of such molecules (Bringmann & Geisler, 1990).

Antidepressant Activity

2-Phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives, related to 1-(2-Fluoro-4-methyl-phenyl)-ethylamine, have been studied for their potential antidepressant activity. Yardley et al. (1990) explored their ability to inhibit neurotransmitter uptake and showed promising results in rodent models, suggesting the potential application of such compounds in the treatment of depression (Yardley et al., 1990).

Thermodynamic Functions

Lee et al. (2009) conducted a computational study on molecular conformations of 1-(2-Fluoro-4-methyl-phenyl)-ethylamine, exploring its thermodynamic functions. This research provides insights into the structural and energetic aspects of such compounds, which can be crucial for understanding their behavior in biological systems (Lee et al., 2009).

Monoamine Oxidase Inhibition

Yoshida et al. (2004) investigated fluorinated phenylcyclopropylamines, a class including 1-(2-Fluoro-4-methyl-phenyl)-ethylamine, for their ability to inhibit monoamine oxidase A and B. This study contributes to the understanding of how structural modifications, like fluorination, can impact the pharmacological properties of these compounds (Yoshida et al., 2004).

Structural Motifs

Mayorkas et al. (2016) explored the structural motifs of 1-(2-Fluoro-4-methyl-phenyl)-ethylamine conformers. Their research, involving spectroscopic measurements and quantum chemical calculations, sheds light on the conformations of such molecules, which is essential for understanding their interactions in biological systems (Mayorkas et al., 2016).

Safety and Hazards

Zukünftige Richtungen

A review of FDA-approved trifluoromethyl group-containing drugs over the past 20 years provides insights into the potential future directions for similar compounds . The review covers the detailed chemistry of 19 FDA-approved drugs in the past 20 years, which contains the trifluoromethyl group as one of the pharmacophores .

Eigenschaften

IUPAC Name |

1-(2-fluoro-4-methylphenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FN/c1-6-3-4-8(7(2)11)9(10)5-6/h3-5,7H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSYGWJREJLLXFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(C)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Fluoro-4-methyl-phenyl)-ethylamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Oxo-2,3-dihydro-[1,2,4]triazolo-[4,3-a]pyridine-8-carbonitrile](/img/structure/B1396080.png)

![8-Cyano-imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1396081.png)

![4-Methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride](/img/structure/B1396086.png)